2-[ethyl(fluoro)phosphoryl]oxypropane
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Overview
Description
. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of isopropoxy-ethyl-phosphoryl fluoride involves the reaction of ethylphosphonic acid with isopropyl alcohol in the presence of a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the fluorinating agents .
Chemical Reactions Analysis
2-[ethyl(fluoro)phosphoryl]oxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphorus-containing oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[ethyl(fluoro)phosphoryl]oxypropane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isopropoxy-ethyl-phosphoryl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an irreversible inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission .
Comparison with Similar Compounds
2-[ethyl(fluoro)phosphoryl]oxypropane can be compared with other organophosphorus compounds, such as diisopropyl fluorophosphate and ethylphosphonofluoridic acid isopropyl ester . While these compounds share similar chemical structures and properties, isopropoxy-ethyl-phosphoryl fluoride is unique in its specific molecular configuration and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Similar compounds include:
- Diisopropyl fluorophosphate
- Ethylphosphonofluoridic acid isopropyl ester
- Phosphonofluoridic acid, ethyl-, isopropyl ester
Properties
CAS No. |
1189-87-3 |
---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
Canonical SMILES |
CCP(=O)(OC(C)C)F |
Origin of Product |
United States |
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